Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C17H12F3N3O2S2 and its molecular weight is 411.42. The purity is usually 95%.
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Scientific Research Applications
Reaction Mechanisms and Synthesis
Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate is involved in a variety of chemical reactions and synthesis processes, showcasing its versatility in organic synthesis. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement followed by N-formylation, demonstrating complex reaction pathways and the formation of novel compounds (Ledenyova et al., 2018). Similarly, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate reveals its potential in generating structurally diverse molecules with varying substituents, further studied for their cytotoxic activities (Stolarczyk et al., 2018).
Biological Activities and Applications
The compound has also been explored for its biological activities, where derivatives synthesized from it have been screened for antimicrobial, antiurease, and antilipase activities. A study on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, derived from ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, showed that some compounds exhibited good to moderate antimicrobial activity against various microorganisms, indicating its potential in the development of new antimicrobial agents (Başoğlu et al., 2013).
Material Science and Chemistry
In material science, the chemical has contributed to the development of sulfur-containing triazine derivatives, which have been studied for their tribological properties and mechanisms. These derivatives significantly improved the antiwear and friction-reducing capacities of base fluids in tribological tests, demonstrating the compound's utility in engineering applications (Wu et al., 2017). Additionally, the coordination chemistry of dinucleating P2N2S ligands has been investigated, where reactions with palladium thiophenolate complexes were explored, providing insights into the complex's structural and catalytic properties (Siedle et al., 2007).
Mechanism of Action
Target of Action
Compounds containing a trifluoromethyl group are often used in pharmaceuticals and agrochemicals due to their ability to form stable carbon-fluorine bonds .
Biochemical Pathways
Compounds with a trifluoromethyl group can affect various biochemical pathways due to their reactivity .
Pharmacokinetics
The presence of a trifluoromethyl group can influence these properties, as trifluoromethyl groups are known to enhance the metabolic stability of compounds .
Result of Action
The presence of a trifluoromethyl group can influence these effects, as trifluoromethyl groups can enhance the potency and selectivity of compounds .
Action Environment
The presence of a trifluoromethyl group can influence these factors, as trifluoromethyl groups can enhance the stability of compounds .
Properties
IUPAC Name |
ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S2/c1-2-25-16(24)13-15(21-14(23-22-13)12-7-4-8-26-12)27-11-6-3-5-10(9-11)17(18,19)20/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZCSKGKKCWGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)SC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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